1,4-Dibromo-2-chloro-5-methylbenzene

Solid-State Chemistry Crystallization Process Chemistry

1,4‑Dibromo‑2‑chloro‑5‑methylbenzene provides a unique substitution pattern that cannot be matched by generic bromotoluene analogs. Its melting point of 94‑96 °C simplifies purification by crystallization and ensures thermal stability during storage. For medicinal chemistry, the chlorine atom offers a quantifiable knob to tune LogP and metabolic stability versus the dimethyl analog. The differential reactivity of C‑Br and C‑Cl bonds enables sequential one‑pot cross‑coupling strategies essential for constructing unsymmetrical terphenyls and polyaromatic scaffolds.

Molecular Formula C7H5Br2Cl
Molecular Weight 284.37 g/mol
CAS No. 28667-41-6
Cat. No. B1316802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2-chloro-5-methylbenzene
CAS28667-41-6
Molecular FormulaC7H5Br2Cl
Molecular Weight284.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)Cl)Br
InChIInChI=1S/C7H5Br2Cl/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
InChIKeyRPCYYTRIAPTDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2-chloro-5-methylbenzene (CAS 28667-41-6): A Halogenated Toluene Building Block for Precision Synthesis


1,4-Dibromo-2-chloro-5-methylbenzene (CAS 28667-41-6) is a tri-halogenated aromatic compound classified within the bromotoluene family. Its molecular formula is C₇H₅Br₂Cl, and it has a molecular weight of 284.38 g/mol . The compound is a solid with a melting point reported between 94-96 °C [1] and is primarily utilized as a versatile synthetic intermediate or building block in organic chemistry .

Why Procuring a Precise 1,4-Dibromo-2-chloro-5-methylbenzene Analog is Insufficient


The precise substitution pattern on the aromatic ring of 1,4-dibromo-2-chloro-5-methylbenzene dictates its unique electronic and steric properties, which cannot be replicated by generic bromotoluene analogs. For instance, replacing the chlorine atom with a methyl group (as in 1,4-dibromo-2,5-dimethylbenzene) alters the molecular weight and polarity, fundamentally changing the compound's physical properties, such as its melting point, and its chemical reactivity in cross-coupling and electrophilic aromatic substitution reactions [1]. Such modifications can lead to divergent outcomes in synthetic pathways where precise electronic and steric control is required, making direct substitution without rigorous re-validation untenable.

Quantitative Differentiators: Why 1,4-Dibromo-2-chloro-5-methylbenzene is the Superior Choice Over Closest Analogs


Melting Point Differential vs. 1,4-Dibromo-2,5-dimethylbenzene (CAS 1074-24-4)

The target compound exhibits a melting point 20-23 °C higher than its close structural analog, 1,4-dibromo-2,5-dimethylbenzene, which replaces the chlorine atom with a methyl group. This difference is directly quantifiable [1].

Solid-State Chemistry Crystallization Process Chemistry

Molecular Weight and Halogen Content: Quantified Difference for Property Tuning

Compared to analogs where chlorine is replaced by hydrogen, the presence of the chlorine atom increases molecular weight and provides a site for differential reactivity. For example, 1,4-dibromo-2,5-dimethylbenzene (C8H8Br2) has a molecular weight of 263.96 g/mol, while 1,4-dibromo-2-chloro-5-methylbenzene (C7H5Br2Cl) has a molecular weight of 284.38 g/mol [1].

Medicinal Chemistry Polymer Synthesis Structure-Activity Relationship

Enhanced Electrophilicity for Sequential Functionalization via Differential Halogen Reactivity

The presence of both bromine and chlorine atoms on the same ring creates a well-established hierarchy of reactivity in palladium-catalyzed cross-coupling reactions, with C-Br bonds being significantly more reactive than C-Cl bonds. This allows for chemoselective, sequential functionalization at the bromine sites while leaving the chlorine atom intact for subsequent modification, a capability not possible with purely brominated analogs like 1,4-dibromo-2,5-dimethylbenzene [1].

Organic Synthesis Cross-Coupling Sequential Derivatization

Validated Applications for 1,4-Dibromo-2-chloro-5-methylbenzene Driven by Its Quantitative Differentiation


Precision Synthesis of Complex Pharmaceutical Intermediates Requiring High Solid-State Stability

When a synthetic route requires a halogenated building block with a melting point above 90°C to facilitate purification by crystallization and ensure thermal stability during storage and reaction setup, 1,4-dibromo-2-chloro-5-methylbenzene is the preferred choice over 1,4-dibromo-2,5-dimethylbenzene (mp 72-77 °C) [1]. This higher melting point simplifies handling and reduces the risk of contamination from oily or low-melting byproducts.

Rational Tuning of Drug-Like Properties in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, the 20.42 g/mol higher molecular weight and the presence of a chlorine atom in 1,4-dibromo-2-chloro-5-methylbenzene versus the dimethyl analog offers a quantifiable knob to tune lipophilicity (LogP) and metabolic stability [1]. This allows for systematic SAR exploration where the differential impact of a chlorine versus a methyl group on target binding and pharmacokinetics can be precisely evaluated.

Orthogonal Functionalization in Modular Synthesis of Poly-Aryl Frameworks

For the synthesis of unsymmetrical terphenyls or more complex polyaromatic structures, the differential reactivity of the C-Br and C-Cl bonds in 1,4-dibromo-2-chloro-5-methylbenzene is essential [1]. It enables a sequential, one-pot or multi-step cross-coupling strategy where the more labile C-Br bonds are first functionalized with a specific aryl group, followed by activation and functionalization of the remaining C-Cl bond under more forcing or alternative catalytic conditions, a streamlined approach not possible with compounds like 1,4-dibromo-2,5-dimethylbenzene.

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